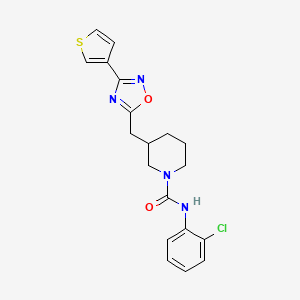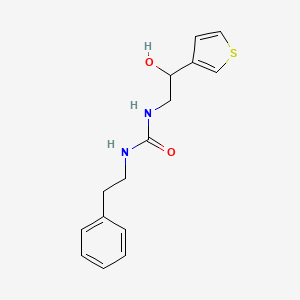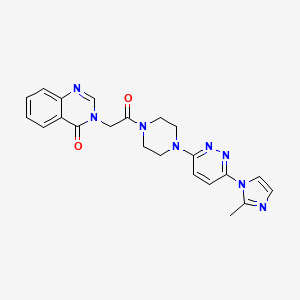![molecular formula C11H17N3 B2381377 N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine CAS No. 2287238-12-2](/img/structure/B2381377.png)
N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine” is a chemical compound with the CAS Number: 2741296-19-3 . It has a molecular weight of 191.28 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3/c1-14-7-9 (6-13-14)11-4-8 (11)5-12-10-2-3-10/h6-8,10-12H,2-5H2,1H3/t8-,11+/m0/s1 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is in liquid form and is stored at room temperature . It has a molecular weight of 191.28 .Applications De Recherche Scientifique
Cyclopropanamine Compounds in Central Nervous System Disorders
Research has demonstrated the use of cyclopropanamine compounds, including N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine, in the treatment of central nervous system (CNS) disorders. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme crucial for DNA packaging in eukaryotic cells. LSD1 inhibition leads to alterations in gene expression and has been studied for therapeutic applications in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Asymmetric Synthesis in Medicinal Chemistry
The chemical structure of this compound has been crucial in asymmetric syntheses, particularly in creating chiral compounds for medicinal applications. The synthesis processes of such cyclopropanamine derivatives have been extensively studied to develop novel pharmaceuticals with specific enantiomeric properties, contributing to advancements in drug design and pharmacology (Alcaraz et al., 1994).
Neurokinin-1 Receptor Antagonists
Research on similar cyclopropanamine structures indicates their potential in developing neurokinin-1 (NK1) receptor antagonists. These compounds have shown efficacy in pre-clinical tests relevant to clinical effectiveness in treating conditions like emesis and depression, highlighting the broad therapeutic potential of cyclopropanamines (Harrison et al., 2001).
Cyclopropane in Biologically Active Compounds
The incorporation of cyclopropane rings in biologically active compounds, a feature of this compound, has been explored to improve activity and investigate bioactive conformations. This approach has been utilized in designing conformationally restricted analogues of histamine and other compounds, leading to the development of selective agonists for specific receptor types (Kazuta et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-7-9(6-13-14)11-4-8(11)5-12-10-2-3-10/h6-8,10-12H,2-5H2,1H3/t8-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNACSUPDAGOW-GZMMTYOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2CNC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2CNC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2381300.png)

![1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea](/img/structure/B2381302.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)
![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)


![methyl 2-{[3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-8-yl]formamido}acetate](/img/structure/B2381313.png)

